Vinylidene chloride
Vinylidene chloride
1, 1-Dichloroethene is an industrial chemical that is not found naturally in the environment. It is a colorless liquid with a mild, sweet smell. It is also called vinylidene chloride. 1, 1-Dichloroethene is used to make certain plastics, such as flexible films like food wrap, and in packaging materials. It is also used to make flame retardant coatings for fiber and carpet backings, and in piping, coating for steel pipes, and in adhesive applications.
Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air.
1,1-dichloroethene is a member of the class of chloroethenes that is ethene in which both of the hydrogens attached to one of the carbons are replaced by chlorines. It has a role as a mutagen, a carcinogenic agent and a mouse metabolite.
Vinylidene chloride is used as an intermediate in chemical synthesis and to produce polyvinylidene chloride copolymers. The primary acute (short-term) effects in humans from vinylidene chloride exposure are on the central nervous system (CNS), including CNS depression and symptoms of inebriation, convulsions, spasms, and unconsciousness at high concentrations. Low-level, chronic (long-term) inhalation exposure of vinylidene chloride in humans may effect the liver. Animal studies indicate that chronic exposure to vinylidene chloride can affect the liver, kidneys, CNS and lungs. Human data are considered inadequate in providing evidence of cancer from exposure to vinylidene chloride. The most recent cancer classification for vinylidene chloride can be found on IRIS.
Vinylidene Chloride (1,1-Dichloroethylene) can cause cancer according to California Labor Code.
1,1-Dichloroethene is a manufactured organochloride compound. It is used in the production of certain plastics as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates. It is also used to make flame retardant coatings for fiber and carpet backings, and in piping, coating for steel pipes, and in adhesive applications. (L185, L186)
Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air.
1,1-dichloroethene is a member of the class of chloroethenes that is ethene in which both of the hydrogens attached to one of the carbons are replaced by chlorines. It has a role as a mutagen, a carcinogenic agent and a mouse metabolite.
Vinylidene chloride is used as an intermediate in chemical synthesis and to produce polyvinylidene chloride copolymers. The primary acute (short-term) effects in humans from vinylidene chloride exposure are on the central nervous system (CNS), including CNS depression and symptoms of inebriation, convulsions, spasms, and unconsciousness at high concentrations. Low-level, chronic (long-term) inhalation exposure of vinylidene chloride in humans may effect the liver. Animal studies indicate that chronic exposure to vinylidene chloride can affect the liver, kidneys, CNS and lungs. Human data are considered inadequate in providing evidence of cancer from exposure to vinylidene chloride. The most recent cancer classification for vinylidene chloride can be found on IRIS.
Vinylidene Chloride (1,1-Dichloroethylene) can cause cancer according to California Labor Code.
1,1-Dichloroethene is a manufactured organochloride compound. It is used in the production of certain plastics as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates. It is also used to make flame retardant coatings for fiber and carpet backings, and in piping, coating for steel pipes, and in adhesive applications. (L185, L186)
Brand Name:
Vulcanchem
CAS No.:
75-35-4
VCID:
VC21186054
InChI:
InChI=1S/C2H2Cl2/c1-2(3)4/h1H2
SMILES:
C=C(Cl)Cl
Molecular Formula:
C2H2Cl2
C2H2Cl2
H2C=CCl2
C2H2Cl2
H2C=CCl2
Molecular Weight:
96.94 g/mol
Vinylidene chloride
CAS No.: 75-35-4
Cat. No.: VC21186054
Molecular Formula: C2H2Cl2
C2H2Cl2
H2C=CCl2
Molecular Weight: 96.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 1-Dichloroethene is an industrial chemical that is not found naturally in the environment. It is a colorless liquid with a mild, sweet smell. It is also called vinylidene chloride. 1, 1-Dichloroethene is used to make certain plastics, such as flexible films like food wrap, and in packaging materials. It is also used to make flame retardant coatings for fiber and carpet backings, and in piping, coating for steel pipes, and in adhesive applications. Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air. 1,1-dichloroethene is a member of the class of chloroethenes that is ethene in which both of the hydrogens attached to one of the carbons are replaced by chlorines. It has a role as a mutagen, a carcinogenic agent and a mouse metabolite. Vinylidene chloride is used as an intermediate in chemical synthesis and to produce polyvinylidene chloride copolymers. The primary acute (short-term) effects in humans from vinylidene chloride exposure are on the central nervous system (CNS), including CNS depression and symptoms of inebriation, convulsions, spasms, and unconsciousness at high concentrations. Low-level, chronic (long-term) inhalation exposure of vinylidene chloride in humans may effect the liver. Animal studies indicate that chronic exposure to vinylidene chloride can affect the liver, kidneys, CNS and lungs. Human data are considered inadequate in providing evidence of cancer from exposure to vinylidene chloride. The most recent cancer classification for vinylidene chloride can be found on IRIS. Vinylidene Chloride (1,1-Dichloroethylene) can cause cancer according to California Labor Code. 1,1-Dichloroethene is a manufactured organochloride compound. It is used in the production of certain plastics as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates. It is also used to make flame retardant coatings for fiber and carpet backings, and in piping, coating for steel pipes, and in adhesive applications. (L185, L186) |
|---|---|
| CAS No. | 75-35-4 |
| Molecular Formula | C2H2Cl2 C2H2Cl2 H2C=CCl2 |
| Molecular Weight | 96.94 g/mol |
| IUPAC Name | 1,1-dichloroethene |
| Standard InChI | InChI=1S/C2H2Cl2/c1-2(3)4/h1H2 |
| Standard InChI Key | LGXVIGDEPROXKC-UHFFFAOYSA-N |
| Impurities | A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm. Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride. Commercial product contains small proportion of inhibitor. |
| SMILES | C=C(Cl)Cl |
| Canonical SMILES | C=C(Cl)Cl |
| Boiling Point | 89.1 °F at 760 mmHg (NTP, 1992) 31.6 °C 32 °C 89.1 °F 89 °F |
| Colorform | Colorless liquid Colorless liquid or gas (above 89 degrees F) |
| Flash Point | 14 °F (NTP, 1992) 14 °F -19 °C (-2 °F) - closed cup 0 °F (open cup) -19 °F (-28 °C) - closed cup -19 °C (Closed cup), -15 °C (Open cup) -17 °C (Closed cup) -25 °C c.c. -2 °F |
| Melting Point | -188.5 °F (NTP, 1992) -122.5 °C Latent heat of fusion: 6.51 kJ/mol at melting point -122 °C -188.5 °F -189 °F |
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